molecular formula C19H15N3O2 B5715579 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide

Cat. No. B5715579
M. Wt: 317.3 g/mol
InChI Key: JDVNPLJGBQLTNO-UHFFFAOYSA-N
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Description

“N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide” is a chemical compound with the linear formula C17H17N3O . It has a molecular weight of 279.345 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of “N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide” is represented by the linear formula C17H17N3O .

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives, including our compound of interest, have been studied for their antimicrobial properties . They have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, as well as pathogenic fungal strains like Fusarium oxysporum . These compounds are synthesized and screened for their ability to inhibit the growth of these microorganisms, which is crucial in the development of new antibiotics.

Antioxidant Properties

These derivatives also exhibit antioxidant activities . They are evaluated using methods like the DPPH free radical scavenging method to determine their capacity to act as antioxidants . This property is significant because oxidative stress is implicated in the development of chronic diseases such as atherosclerosis, cancer, and Alzheimer’s disease.

ADME-T Analysis

The ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of these compounds is assessed to predict their bioavailability and potential as therapeutic agents . This in silico analysis is essential for understanding the pharmacokinetics and safety profile of the compounds before they can be considered for clinical trials.

Molecular Docking Studies

Molecular docking studies are performed to gain insights into the binding interactions of these compounds with target enzymes . This computational approach helps in rationalizing the experimental findings and can guide the design of compounds with enhanced biological activity.

Anti-inflammatory Applications

Imidazo[1,2-a]pyridine derivatives are being explored for their anti-inflammatory effects . Modifications of these compounds aim to design more efficient and selective COX-2 inhibitors, which are important in the treatment of inflammatory conditions .

Central Nervous System Disorders

Some imidazo[1,2-a]pyridine derivatives are known to act on various central nervous system disorders . They are a class of non-benzodiazepines that can influence sleep and anxiety disorders, offering potential therapeutic benefits with fewer side effects .

Cancer Treatment

Research into the use of imidazo[1,2-a]pyridine derivatives for cancer treatment is ongoing. These compounds are being studied for their potential to inhibit the growth of cancer cells and could be a part of future oncology therapies .

Cardiovascular Disease Management

Lastly, these derivatives are being investigated for their role in managing cardiovascular diseases . Their biological activity could be harnessed to develop drugs that address various aspects of heart disease .

properties

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-13-9-10-22-16(12-13)20-17(14-6-3-2-4-7-14)18(22)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNPLJGBQLTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

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